molecular formula C29H55NO4 B7890289 (2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate

(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate

Cat. No.: B7890289
M. Wt: 481.8 g/mol
InChI Key: JILNSEQYEHCRJU-UNFRKHOWSA-N
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Description

(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate is a complex organic compound with a unique structure that includes an oxetane ring and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate typically involves multiple steps, starting with the preparation of the oxetane ring One common method involves the reaction of a suitable epoxide with a nucleophile under acidic or basic conditions to form the oxetane ring

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced reaction times compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted oxetane derivatives

Scientific Research Applications

(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate involves its interaction with specific molecular targets and pathways. The oxetane ring and formyl group play crucial roles in its reactivity and binding affinity. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate is unique due to its combination of an oxetane ring and a formyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

[(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H55NO4/c1-5-7-9-11-12-13-14-15-17-19-26(34-29(32)27(30-23-31)20-24(3)4)21-28-25(22-33-28)18-16-10-8-6-2/h23-28H,5-22H2,1-4H3,(H,30,31)/t25-,26+,27+,28+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILNSEQYEHCRJU-UNFRKHOWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(CO1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](CO1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H55NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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